BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Chloro-6-
methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline

Cat. No.: B1361528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The document
details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for their acquisition. This information
is crucial for the unambiguous identification, purity assessment, and structural elucidation of
this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-6-
methoxyquinoline (C10HsCINO, Molecular Weight: 193.63 g/mol ).[1] Due to the limited
availability of direct experimental spectra in publicly accessible databases, data from closely
related analogs and computational predictions are included to provide a comprehensive

analytical profile.

Table 1: *H NMR Spectral Data (Predicted)
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Chemical Shift (8) ppm Multiplicity Assighment
~8.7 d H-2

~8.0 d H-5

~7.5 d H-8

~7.4 dd H-7

~7.2 d H-3

~3.9 S -OCHs

Note: Predicted values are based on the analysis of similar quinoline structures. Actual
experimental values may vary.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assighment
~158 C-6
~150 C-2
~148 C-8a
~144 c-4
~131 C-5
~128 C-7
~122 C-4a
~121 C-3
~105 C-8
~56 -OCHs

Note: Predicted values are based on spectral data of analogous compounds.
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Table 3: IR Spectral Data

Frequency (cm™?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-OCH3)
Aromatic C=C skeletal
~1600, ~1500, ~1450 Strong o
vibrations
~1250 Strong Aryl-O stretch (-OCHs)
~850-800 Strong C-Cl stretch

Note: PubChem indicates the availability of an FTIR spectrum for 4-Chloro-6-
methoxyquinoline, acquired using a KBr wafer technique.[1] The listed frequencies are
characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

[M]*/ [M+2]* (isotopic peak for

193/195 High o

178 Medium [M-CHs]*
158 Medium [M-CI]*
130 Medium [M-CI-COJ*

Note: The fragmentation pattern is based on data from the closely related compound 4-Chloro-
6-methoxy-2-methylquinoline, which shows a base peak at m/z 207 and significant fragments
at 164, 192, and 166.[2] The table above predicts the expected fragmentation for 4-Chloro-6-
methoxyquinoline.

Experimental Protocols
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The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above. Specific parameters may require optimization based on the instrumentation
and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6-methoxyquinoline in
0.5-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds).

 Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of
1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer
relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.

e Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS
detector.

o Data Acquisition:

o Collect a background spectrum of the empty sample compartment (for KBr) or the clean
ATR crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).

e Instrumentation: A mass spectrometer with an Electron lonization (EIl) or Electrospray
lonization (ESI) source.

» Data Acquisition (EI):

o Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
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o Use a standard electron energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 50-300).

o Data Acquisition (ESI):
o Introduce the sample via direct infusion or a liquid chromatograph (LC).

o Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation
gas flow and temperature.

o Acquire data in positive ion mode.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Chloro-6-methoxyquinoline.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 4-
Chloro-6-methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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